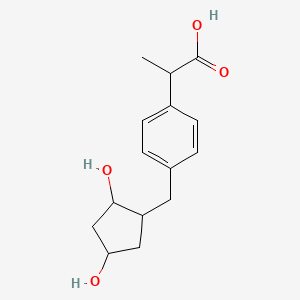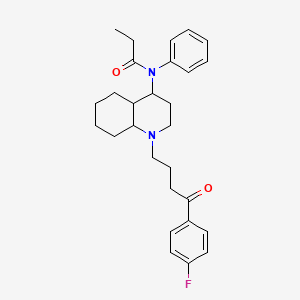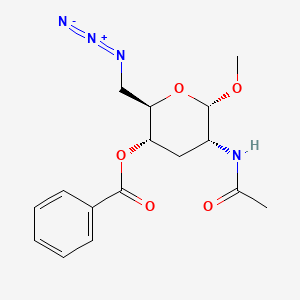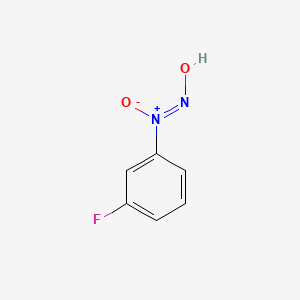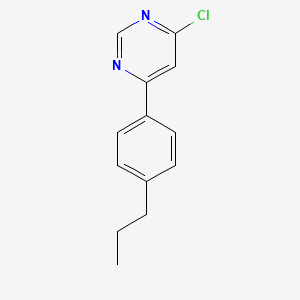
2,5-Diethyl-4-methylbenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethyl-4-methylbenzene-1,3-diamine is an organic compound with the molecular formula C₁₁H₁₈N₂. It is a derivative of benzene, characterized by the presence of two ethyl groups, one methyl group, and two amino groups attached to the benzene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Diethyl-4-methylbenzene-1,3-diamine can be synthesized through the reaction of aniline with 2,4-dinitro-3,5-diethyl toluene (DNT) under basic conditions. The reaction involves nucleophilic substitution, where the amino groups replace the nitro groups on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also include purification steps like distillation and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diethyl-4-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium (Pd) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Diethyl-4-methylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism by which 2,5-Diethyl-4-methylbenzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups on the benzene ring can form hydrogen bonds and other interactions with these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenediamine, 4-methyl-:
2,6-Diamino-3,5-diethyltoluene: This compound has ethyl groups in different positions compared to 2,5-Diethyl-4-methylbenzene-1,3-diamine.
Uniqueness
This compound is unique due to its specific arrangement of ethyl and methyl groups, which influence its chemical reactivity and interactions with other molecules. This unique structure makes it valuable for specific industrial and research applications .
Eigenschaften
CAS-Nummer |
26601-63-8 |
|---|---|
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2,5-diethyl-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-4-8-6-10(12)9(5-2)11(13)7(8)3/h6H,4-5,12-13H2,1-3H3 |
InChI-Schlüssel |
GCIGOEOZGOYSKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1C)N)CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


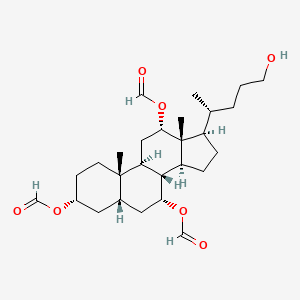
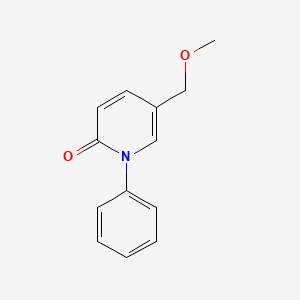

![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrate;hydrochloride](/img/structure/B15287757.png)
![2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-pyrrolidin-1-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B15287758.png)
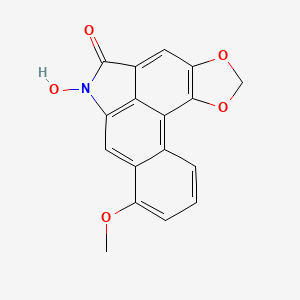
![Dibenzo[b,d]selenophen-2-ylboronic acid](/img/structure/B15287773.png)
![O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine](/img/structure/B15287776.png)
![{4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B15287787.png)
